3,5,5-Trimethylheptanal

Flavor chemistry Fragrance ingredient selection Structure–odor relationships

3,5,5-Trimethylheptanal (CAS 72333-11-0) is an aliphatic, branched‑chain aldehyde with the molecular formula C10H20O and a molecular weight of 156.27 g·mol⁻¹. The compound possesses a single chiral center at the C‑3 position, and its primary reported form is the (3R)‑enantiomer.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 72333-11-0
Cat. No. B12656819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylheptanal
CAS72333-11-0
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCC(C)(C)CC(C)CC=O
InChIInChI=1S/C10H20O/c1-5-10(3,4)8-9(2)6-7-11/h7,9H,5-6,8H2,1-4H3/t9-/m0/s1
InChIKeyPCVQXUYBCYOTEJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethylheptanal (CAS 72333-11-0): Chiral Branched Aldehyde for Fragrance Procurement


3,5,5-Trimethylheptanal (CAS 72333-11-0) is an aliphatic, branched‑chain aldehyde with the molecular formula C10H20O and a molecular weight of 156.27 g·mol⁻¹ . The compound possesses a single chiral center at the C‑3 position, and its primary reported form is the (3R)‑enantiomer . It belongs to the class of saturated aldehydes that are of increasing interest in the flavor and fragrance industry owing to the need for novel, high‑preference olfactory materials [1]. Its structural backbone – a heptane chain carrying methyl substituents at positions 3, 5, and 5 – distinguishes it from the more common linear aliphatic aldehydes and from other industrially utilized branched aldehydes such as 3,5,5‑trimethylhexanal.

Why Generic C10 Branched Aldehydes Cannot Substitute 3,5,5-Trimethylheptanal


Although numerous C9–C11 branched aldehydes are available as fragrance ingredients, 3,5,5‑trimethylheptanal carries a unique combination of a 3,5,5‑trimethylheptane skeleton and a chiral (3R)‑configured aldehyde function. This exact architecture is explicitly claimed to impart a “strong floral‑like and green‑like scent” [1] that distinguishes it from isomers and close analogs. Simple substitution with 3,5,5‑trimethylhexanal (C9, boiling point 117 °C) or nonanal (C9, linear) is likely to result in a different odor character, intensity, or substantivity profile because the additional methyl group and the precise placement of branching govern vapor pressure, odor threshold, and olfactory receptor interaction [2]. The following section provides quantitative evidence that supports this differentiation.

Quantitative Evidence for Selecting 3,5,5-Trimethylheptanal Over Analogs


Olfactory Character: Floral‑Green Note vs. Linear Aldehyde Fatty Notes

3,5,5‑Trimethylheptanal is described in the patent literature as imparting a “highly appealing floral and verdant scent” [1]. In contrast, linear aldehydes of similar molecular weight, such as nonanal (C9) and decanal (C10), are predominantly associated with fatty, citrus, or waxy odor notes [2]. The branched 3,5,5‑trimethyl skeleton is believed to be responsible for the shift toward floral‑green olfactive character [1].

Flavor chemistry Fragrance ingredient selection Structure–odor relationships

Stereochemical Identity: (3R) Enantiomer vs. Racemate

The CAS number 72333-11-0 specifically designates the (3R) enantiomer of 3,5,5‑trimethylheptanal . The patent covering this class explicitly teaches that optically active forms of the compound provide distinct olfactory properties, with the (3R) configuration being linked to the strongest floral‑green impression [1]. A racemic mixture or the (3S) enantiomer would present a different spatial arrangement of the aldehyde function relative to the hydrophobic tail, potentially leading to weaker receptor activation or an altogether different odor profile.

Chiral fragrance Enantioselective odor perception Analytical quality control

Physical Property Differentiation: Boiling Point vs. 3,5,5‑Trimethylhexanal

3,5,5‑Trimethylhexanal (CAS 5435‑64‑3), a C9 analog that lacks one methylene unit compared to 3,5,5‑trimethylheptanal, has a reported boiling point of 117 °C . Although an experimental boiling point for 3,5,5‑trimethylheptanal could not be located in the primary literature, its higher molecular weight (156.27 vs. 142.24 g·mol⁻¹) and longer alkyl chain predict a boiling point 20‑30 °C higher, which would translate to lower volatility and potentially greater substantivity on skin or fabric. This difference is consistent with general trends observed for homologous series of branched aldehydes [1].

Volatility Headspace performance Formulation design

Synthetic Route: One‑Pot Amination/Isomerization Route vs. Classical Hydroformylation

The patented synthesis of 3,5,5‑trimethylheptanal proceeds via amination of a 1,3,5‑triene in the presence of an alkali metal salt of an amine, followed by isomerization to the terminal unsaturated aldehyde and subsequent hydrogenation [1]. This route offers higher atom economy and avoids the use of toxic CO and high‑pressure syngas required in classical hydroformylation of branched alkenes [2]. The reported yield for the saturated aldehyde (1a′) is typically >80% after hydrogenation, with high regioselectivity for the desired 3,5,5‑substitution pattern [1].

Process chemistry Atom economy Cost‑efficient procurement

Key Application Scenarios for 3,5,5-Trimethylheptanal in Fragrance and Flavor


Fine Fragrance Top‑Note Fortification

When a perfumer requires a fresh, diffusive floral‑green opening that lasts longer than typical C8–C9 linear aldehydes, 3,5,5‑trimethylheptanal provides the desired character [1]. Its higher boiling‑point range (estimated 140–150 °C vs. 117 °C for 3,5,5‑trimethylhexanal) allows it to persist into the heart of the fragrance, bridging top and middle notes. Procurement of the (3R) enantiomer ensures the intended olfactory signature and minimizes batch variation.

Personal‑Care Leave‑On Products (Lotions, Antiperspirants)

In leave‑on formulations, substantivity is critical. The lower volatility of 3,5,5‑trimethylheptanal relative to shorter‑chain branched aldehydes [2] means the fragrance remains perceivable on skin for an extended period. The compound’s floral‑green profile also aligns with current consumer preferences for nature‑inspired scent themes.

Flavor Compositions Requiring Green, Flavor‑Enhancing Notes

The patent explicitly claims food and beverage applications [1]. The green, floral note can enhance fruit flavors or add a natural “freshly cut grass” nuance to dairy and confectionery products. Its regulatory acceptance pathway is supported by the extensive safety data generated for the structural class of 3,5,5‑trimethylheptane derivatives [2].

Academic Research on Structure‑Odor Relationships

The defined chirality of the (3R) enantiomer makes 3,5,5‑trimethylheptanal a useful probe molecule for studying enantioselective odor perception. Comparative studies with the racemate or with analogs such as 3,5,5‑trimethylhexanal can help elucidate the role of molecular shape and steric bulk in olfactory receptor activation [1].

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